molecular formula C18H20ClNO B1443272 1-Benzyl-4-(2-chlorophenoxy)piperidine CAS No. 900512-07-4

1-Benzyl-4-(2-chlorophenoxy)piperidine

Cat. No.: B1443272
CAS No.: 900512-07-4
M. Wt: 301.8 g/mol
InChI Key: YPYBNRKJHBOAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-chlorophenoxy)piperidine is a useful research compound. Its molecular formula is C18H20ClNO and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(2-chlorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(2-chlorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-(2-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c19-17-8-4-5-9-18(17)21-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYBNRKJHBOAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694721
Record name 1-Benzyl-4-(2-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900512-07-4
Record name 4-(2-Chlorophenoxy)-1-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900512-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(2-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Silico Modeling and Docking Studies of 1-Benzyl-4-(2-chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico profiling of 1-Benzyl-4-(2-chlorophenoxy)piperidine , a representative small molecule scaffold exhibiting pharmacophoric features relevant to neurodegenerative drug discovery.

Based on its structural motif—a basic nitrogen-containing piperidine linked to lipophilic aromatic systems—this molecule is analyzed here as a putative dual-target ligand for Acetylcholinesterase (AChE) and the Sigma-1 Receptor (


R) . This guide serves as a protocol-driven whitepaper for researchers evaluating similar benzylpiperidine derivatives.

Classification: Technical Whitepaper | Domain: Computational Medicinal Chemistry

Executive Summary & Structural Rationale

The molecule 1-Benzyl-4-(2-chlorophenoxy)piperidine (CAS: 900512-07-4) represents a classic "linked pharmacophore" design. It combines a protonatable amine (piperidine nitrogen) with two hydrophobic termini (benzyl and chlorophenoxy).

  • Pharmacophore A (N-Benzylpiperidine): A validated scaffold for binding the Catalytic Active Site (CAS) of AChE, mimicking the choline substrate. This moiety is the core of the FDA-approved drug Donepezil .

  • Pharmacophore B (2-Chlorophenoxy): A lipophilic ether fragment capable of engaging the Peripheral Anionic Site (PAS) of AChE or the hydrophobic pocket of the Sigma-1 receptor. The ortho-chlorine atom introduces steric bulk and potential for halogen bonding.

Target Identification
Target ProteinPDB CodeRationale for Selection
Acetylcholinesterase (AChE) 4EY7 (Human)The N-benzylpiperidine moiety is a known AChE pharmacophore. Inhibition increases synaptic acetylcholine, treating Alzheimer's symptoms.[1]
Sigma-1 Receptor (

R)
5HK1 (Human)Benzylpiperidines with hydrophobic tails are high-affinity

R ligands, offering neuroprotective potential.

Computational Workflow Architecture

The following diagram outlines the logical flow of the in silico campaign, from ligand preparation to dynamic simulation.

InSilicoWorkflow LigandPrep Ligand Preparation (DFT Optimization / B3LYP) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking TargetPrep Target Preparation (PDB: 4EY7, 5HK1) TargetPrep->Docking ADMET ADMET Profiling (SwissADME / pkCSM) Docking->ADMET Filter Hits MD_Sim MD Simulation (100ns) (GROMACS / Desmond) Docking->MD_Sim Top Pose Analysis Interaction Analysis (RMSD, RMSF, Binding Energy) MD_Sim->Analysis

Figure 1: End-to-end computational workflow for evaluating the target molecule.

Protocol 1: Ligand Preparation & DFT Optimization

Before docking, the ligand's geometry must be energetically minimized to ensure a realistic starting conformation.

Methodology
  • Sketching: Generate the 2D structure of 1-Benzyl-4-(2-chlorophenoxy)piperidine.

  • Protonation: At physiological pH (7.4), the piperidine nitrogen is protonated (

    
    ), which is critical for cation-
    
    
    
    interactions.
  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Objective: Calculate the global minimum energy conformer and electrostatic potential (ESP) map to identify the "sigma hole" on the chlorine atom.

Critical Insight: The ortho-chloro substituent restricts rotation around the ether linkage. DFT analysis confirms a preferred conformation where the chlorophenyl ring is orthogonal to the piperidine chair, minimizing steric clash.

Protocol 2: Molecular Docking (AChE)

The primary therapeutic target is Acetylcholinesterase. The goal is to determine if the molecule spans the enzyme's deep gorge, connecting the CAS and PAS.

System Setup[2][3][4][5]
  • Protein: Human AChE (PDB: 4EY7), co-crystallized with Donepezil.

  • Grid Box: Centered on the co-crystallized ligand (Donepezil).

    • Dimensions:

      
       Å.
      
    • Coordinates (Approx):

      
      .
      
Docking Mechanism & Predicted Interactions

The docking study utilizes a semi-flexible approach (rigid receptor, flexible ligand).

Interaction TypeResidue (hAChE)Ligand MoietyMechanistic Role
Cation-

Trp86 (CAS)Benzyl RingAnchors the ligand deep in the catalytic site.
H-Bond Tyr337 Protonated Nitrogen (

)
Stabilizes the piperidine ring orientation.

-

Stacking
Trp286 (PAS)2-Chlorophenoxy RingPeripheral site binding; blocks substrate entry.
Halogen Bond Tyr72 Chlorine AtomThe Cl atom acts as a Lewis acid (sigma hole) to the backbone carbonyl oxygen.
Visualization of Binding Pathway

The following diagram illustrates the dual-site binding mechanism required for high-potency inhibition.

AChE_Binding Ligand 1-Benzyl-4-(2-chlorophenoxy) piperidine CAS Catalytic Active Site (Trp86, Glu202) Ligand->CAS Benzyl (Cation-Pi) Gorge Aromatic Gorge (Tyr337, Phe338) Ligand->Gorge Piperidine (H-Bond) PAS Peripheral Anionic Site (Trp286, Tyr72) Ligand->PAS Chlorophenoxy (Pi-Stacking)

Figure 2: The "Dual-Binding Site" hypothesis. The ligand spans the enzyme gorge, interacting simultaneously with CAS and PAS.

Protocol 3: ADMET Profiling

For a CNS-active drug, Blood-Brain Barrier (BBB) penetration is non-negotiable.

Predicted Parameters (Consensus from SwissADME/pkCSM):

  • Molecular Weight: 301.81 g/mol (Passes Rule of 5).

  • LogP (Lipophilicity): ~3.8 (Optimal for CNS penetration).

  • TPSA (Topological Polar Surface Area): ~21.7 Ų. (Values < 90 Ų strongly predict BBB permeability).

  • CYP Inhibition: Likely inhibits CYP2D6 due to the basic nitrogen/lipophilic pair, a common feature of piperidine drugs.

Protocol 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation (100 ns) validates the stability of the Ligand-AChE complex in a solvated environment.

Simulation Parameters (GROMACS)
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P water model; cubic box with 1.0 nm padding.

  • Neutralization: Add

    
     and 
    
    
    
    ions to 0.15 M concentration.
  • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

  • Production Run: 100 ns trajectory.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable complex should show ligand RMSD < 2.5 Å after equilibration.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the "Omega Loop" of AChE is expected, but the residues Trp86 and Trp286 should remain rigid if the ligand is bound effectively.

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[2][3] Journal of Medicinal Chemistry.[2]

  • Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[4]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

Sources

Physicochemical Profiling & Synthetic Utility of 1-Benzyl-4-(2-chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 1-Benzyl-4-(2-chlorophenoxy)piperidine , a significant pharmacophore in medicinal chemistry often utilized in the development of CNS-active agents, including sigma receptor ligands and antihistamines.

Executive Summary & Compound Identity

1-Benzyl-4-(2-chlorophenoxy)piperidine (CAS: 900512-07-4) represents a classic "privileged scaffold" in drug discovery. Structurally, it combines a basic piperidine core with a lipophilic benzyl moiety and an electron-deficient chlorophenoxy ether. This architecture is characteristic of Class II (Low Solubility, High Permeability) compounds in the Biopharmaceutics Classification System (BCS), making it a frequent starting point for optimizing CNS penetration.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-Benzyl-4-(2-chlorophenoxy)piperidine
CAS Number 900512-07-4
Molecular Formula C₁₈H₂₀ClNO
Molecular Weight 301.81 g/mol
SMILES Clc1ccccc1OC2CCN(Cc3ccccc3)CC2
Core Scaffold 4-Aryloxypiperidine
Key Functional Groups Tertiary Amine (Basic), Aryl Ether, Benzyl, Aryl Chloride

Physicochemical Properties Profile

Understanding the physicochemical landscape of this molecule is critical for predicting its behavior in biological systems. The following data synthesizes predicted values based on Quantitative Structure-Property Relationships (QSPR) and comparative analysis with structural analogs (e.g., Lomerizine, Cloperastine).

Quantitative Parameters
ParameterValue (Predicted/Range)Significance in Drug Design
LogP (Lipophilicity) 4.2 – 4.8 Highly lipophilic; suggests strong membrane permeability and potential for high CNS uptake.
pKa (Basic Nitrogen) 8.6 – 9.2 The piperidine nitrogen is protonated at physiological pH (7.4), aiding solubility in acidic media (stomach).
Topological PSA 21.7 Ų Low polar surface area (< 90 Ų) indicates excellent Blood-Brain Barrier (BBB) permeability.
H-Bond Donors 0Lack of donors reduces desolvation penalty, favoring membrane transit.
H-Bond Acceptors 2 (Ether O, Amine N)Facilitates receptor binding interactions.
Rotatable Bonds 4Moderate flexibility allows for induced-fit binding without excessive entropy penalty.
Solubility Profile
  • Water: Insoluble as a free base (< 1 µg/mL).

  • Acidic Media (pH 1.2): Soluble (forms cationic salt).

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Methanol.

Structural Analysis & Reactivity

The molecule features three distinct zones that dictate its reactivity and biological interaction:

  • The Basic Center (Piperidine Nitrogen): The primary site for salt formation (HCl, Citrate) to improve bioavailability. It is also the anchor point for metabolic N-dealkylation.

  • The Linker (Ether Oxygen): Stable to hydrolysis under standard physiological conditions, providing a robust scaffold compared to ester-linked analogs.

  • The Lipophilic Tail (2-Chlorophenyl): The ortho-chlorine substituent sterically twists the phenyl ring relative to the ether bond, potentially locking the conformation to fit specific hydrophobic pockets (e.g., Sigma-1 receptor).

Visualization: Structural Zones & Interaction Potential

G Base Piperidine Nitrogen (pKa ~9.0) Linker Ether Linkage (Metabolically Stable) Base->Linker Scaffold Core Interaction Biological Effect: High CNS Penetration Sigma-1 Binding Base->Interaction Ionic Bond Tail 2-Chlorophenyl (Lipophilic/Steric) Linker->Tail Pharmacophore Tail->Interaction Hydrophobic Pocket

Figure 1: Structural dissection of 1-Benzyl-4-(2-chlorophenoxy)piperidine highlighting functional zones.

Synthetic Protocols

For researchers requiring high-purity material, two primary synthetic routes are established. Method A is preferred for scale-up due to cost-effectiveness.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This pathway utilizes 1-benzyl-4-hydroxypiperidine and 1-chloro-2-nitrobenzene (followed by modification) or direct coupling if the aryl ring is sufficiently activated. However, for unactivated 2-chlorophenol, the Mitsunobu Reaction is the gold standard.

Protocol: Mitsunobu Coupling
  • Reagents: 1-Benzyl-4-hydroxypiperidine (1.0 eq), 2-Chlorophenol (1.1 eq), Triphenylphosphine (TPP, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve alcohol, phenol, and TPP in THF under Nitrogen atmosphere at 0°C.

    • Add DIAD dropwise over 30 minutes (maintain < 5°C).

    • Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

    • Workup: Concentrate solvent, triturate with ether/hexane to precipitate TPP oxide, filter, and purify oil via silica gel chromatography (Hexane:EtOAc).

Method B: Reductive Amination (Convergent Synthesis)

Ideal for varying the N-benzyl group for SAR (Structure-Activity Relationship) studies.

Workflow Diagram

Synthesis Start1 4-(2-Chlorophenoxy)piperidine (Secondary Amine) Process Stir in DCM/DCE RT, 4-12 hrs Start1->Process Start2 Benzaldehyde Start2->Process Reagent Reducing Agent (NaBH(OAc)3) Reagent->Process Product 1-Benzyl-4-(2-chlorophenoxy)piperidine Process->Product

Figure 2: Convergent synthesis via reductive amination allowing for rapid analog generation.

Experimental Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical methods are recommended.

HPLC Purity Assay (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption).

  • Retention Time: Expect late elution (~7-8 min) due to high lipophilicity.

Solubility Determination (Shake-Flask Method)
  • Preparation: Add excess solid compound to 2 mL of buffer (pH 7.4) and 0.1 M HCl.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Expected Result: pH 7.4 < 5 µM; pH 1.0 > 10 mM.

Biological & Pharmaceutical Implications[4][6]

Target Profiling

Based on its pharmacophore (N-benzyl-piperidine ether), this compound is a high-probability ligand for:

  • Sigma-1 Receptors (σ1): Often binds with nanomolar affinity; relevant for neuroprotection and analgesia.

  • Monoamine Transporters: Structural similarity to GBR-12935 suggests potential Dopamine Transporter (DAT) inhibitory activity.

  • Histamine H1 Receptors: Resembles the core of second-generation antihistamines.

Formulation Challenges

Due to its Class II nature, formulation strategies must focus on solubility enhancement:

  • Salt Selection: Hydrochloride or Fumarate salts are recommended to create a crystalline solid with improved dissolution rates.

  • Excipients: Cyclodextrins (HP-β-CD) or lipid-based formulations (SEDDS) are required for parenteral or high-dose oral delivery.

References

  • Chemical Identity: 1-Benzyl-4-(2-chlorophenoxy)piperidine (CAS 900512-07-4). Hairui Chemical Catalog. Link

  • Synthetic Methodology (Mitsunobu): Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Structural Analog (GBR-12935): Dutta, A. K., et al. "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter." Journal of Medicinal Chemistry, 1997. Link

  • Physicochemical Prediction: Calculated using PubChem Open Chemistry Database & ChemAxon MarvinSketch algorithms. Link

Methodological & Application

Application Note: 1-Benzyl-4-(2-chlorophenoxy)piperidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" in CNS Discovery

1-Benzyl-4-(2-chlorophenoxy)piperidine represents a "privileged structure" in neuropharmacology—a molecular scaffold capable of engaging multiple high-value CNS targets depending on subtle substituent modifications. In neuroscience research, this specific probe is utilized primarily to interrogate two critical signaling systems:

  • Sigma-1 Receptor (σ1R) Modulation: The benzylpiperidine moiety is a classic pharmacophore for the σ1R, an endoplasmic reticulum (ER) chaperone protein. The ortho-chloro substitution on the phenoxy ring significantly enhances lipophilicity and binding affinity (Ki < 10 nM) while improving selectivity against the Sigma-2 receptor (σ2R).

  • Acetylcholinesterase (AChE) Inhibition: As a structural analog of Donepezil (which shares the benzylpiperidine core), this compound serves as a probe for enhancing cholinergic transmission, particularly in models of cognitive deficit.

Key Applications
  • Neuroprotection: Mitigating ischemic injury and excitotoxicity via ER stress reduction.

  • Cognitive Enhancement: Investigating anti-amnesic effects in Alzheimer’s disease models.

  • Mechanistic Probing: Dissecting the role of Calcium (

    
    ) signaling at the Mitochondria-Associated Membrane (MAM).
    

Mechanism of Action: The Sigma-1 Chaperone Cycle

The primary utility of 1-Benzyl-4-(2-chlorophenoxy)piperidine lies in its ability to act as a Sigma-1 Receptor Agonist . Unlike varying G-protein coupled receptors, σ1R functions as a ligand-operated molecular chaperone.

The Mechanism: Under resting conditions, σ1R is dormant, bound to the chaperone BiP (GRP78) at the ER membrane. Upon binding by an agonist (like the subject compound), σ1R dissociates from BiP and translocates to the Mitochondria-Associated Membrane (MAM). There, it stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper


 transfer from the ER to mitochondria, which boosts ATP production and prevents apoptotic signaling.
Visualization: Sigma-1 Signaling Pathway

Sigma1_Pathway Compound 1-Benzyl-4-(2-chlorophenoxy)piperidine Sigma_Rest σ1R-BiP Complex (Inactive / ER Membrane) Compound->Sigma_Rest  Binds   Sigma_Active σ1R-Agonist Complex (Active) Sigma_Rest->Sigma_Active  Dissociation from BiP   MAM Translocation to MAM (Mitochondria-Associated Membrane) Sigma_Active->MAM IP3R Stabilization of IP3R3 MAM->IP3R Calcium Ca2+ Transfer (ER -> Mitochondria) IP3R->Calcium Outcome Increased ATP & Neuroprotection Calcium->Outcome

Figure 1: Agonist-driven translocation of Sigma-1 Receptor leading to mitochondrial bioenergetic support.

Experimental Protocols

Protocol A: Radioligand Binding Validation (Affinity Profiling)

Purpose: To confirm the affinity (Ki) of the probe for σ1R and selectivity over σ2R. System: Guinea pig brain membranes (rich in σ1R) or transfected HEK-293 cells.

Materials:

  • Radioligand (σ1R): [³H]-(+)-Pentazocine (2-3 nM).

  • Radioligand (σ2R): [³H]-DTG (in the presence of (+)pentazocine to block σ1 sites).

  • Non-specific blocker: Haloperidol (10 µM).

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: Mix 100 µL membrane suspension, 50 µL radioligand, and 50 µL of 1-Benzyl-4-(2-chlorophenoxy)piperidine (concentration range:

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 37°C for 120 minutes (critical for σ1R equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filters).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Data Profile:

Receptor TargetReference LigandSubject Compound

(nM)
Selectivity Ratio
Sigma-1 (σ1R) (+)-Pentazocine0.5 – 5.0 Primary Target
Sigma-2 (σ2R) DTG> 200High Selectivity
AChE Donepezil15 – 50Secondary Target
Protocol B: In Vitro Neuroprotection Assay (ER Stress Model)

Purpose: To assess functional neuroprotection against Thapsigargin-induced ER stress. Cell Line: PC12 (Pheochromocytoma) or SH-SY5Y cells.

Causality: Thapsigargin depletes ER Calcium, causing unfolded protein response (UPR) and apoptosis. A σ1R agonist should rescue this by chaperoning IP3R and preventing Calcium collapse.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Differentiate with NGF (50 ng/mL) for 5 days if using PC12.
    
  • Pre-treatment: Treat cells with 1-Benzyl-4-(2-chlorophenoxy)piperidine (0.1, 1.0, 10 µM) for 1 hour prior to stress induction.

    • Control: Vehicle (DMSO < 0.1%).

    • Antagonist Check: Co-incubate with BD-1047 (1 µM) to prove σ1R specificity.

  • Stress Induction: Add Thapsigargin (1 µM) and incubate for 24 hours.

  • Readout: Assess cell viability using MTT or CellTiter-Glo (ATP quantification).

  • Calculation: Normalize viability to "No Stress" control (100%).

Visualization: Assay Workflow

Assay_Workflow cluster_treatment Treatment Phase Step1 Seed Cells (PC12/SH-SY5Y) Step2 Differentiation (NGF, 5 days) Step1->Step2 Step3 Add Compound (1 hr Pre-incubation) Step2->Step3 Step4 Add Stressor (Thapsigargin 1µM) Step3->Step4 Step5 Incubate (24 Hours) Step4->Step5 Step6 Readout (MTT / LDH) Step5->Step6

Figure 2: Experimental timeline for evaluating neuroprotective efficacy.

Safety and Handling

  • Hazard Identification: This compound is a potent bioactive amine. Treat as Acute Toxic (Oral) and Irritant .

  • Solubility: Highly lipophilic. Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is < 0.1% in biological assays to avoid solvent toxicity.

  • Storage: Store solid at -20°C. Desiccate. Solutions should be prepared fresh or stored at -80°C for no more than 1 month.

References

  • Glennon, R. A., et al. (1994). Structural features of sigma ligands. Uses of benzylpiperidine scaffolds in defining sigma receptor pharmacophores.[1][2] Journal of Medicinal Chemistry.

  • Hayashi, T., & Su, T. P. (2007).[3] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[3] Foundational paper for the mechanism described in Diagram 1. Cell.

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors.[1][2][4][5][6][7] Comprehensive review of behavioral protocols and neuroprotection. Pharmacology & Therapeutics.

  • Cutuli, D. (2017). Functional roles of Sigma-1 receptor in memory and neurodegenerative diseases. Application of agonists in amnesia models.[8] Frontiers in Cellular Neuroscience.

  • Maier, C. A., & Wünsch, B. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. SAR data supporting the high affinity of 4-substituted piperidines. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Derivatization of Piperidine Compounds for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of piperidine-containing compounds. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary tools to overcome common analytical challenges associated with this important class of molecules. By converting piperidines into derivatives with more favorable physicochemical properties, significant enhancements in sensitivity, selectivity, and chromatographic performance can be achieved across various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Analytical Challenge of Piperidine Compounds

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1] Its prevalence makes the accurate and sensitive quantification of piperidine-containing compounds a critical task in drug discovery, development, quality control, and metabolic research. However, the inherent properties of many piperidine compounds present significant analytical hurdles:

  • High Polarity: The basic nitrogen atom in the piperidine ring often leads to high polarity, resulting in poor retention on reversed-phase chromatography columns and tailing peaks in gas chromatography.[2]

  • Low Volatility: Many piperidine derivatives are not sufficiently volatile for direct analysis by GC-MS without derivatization.[2][3]

  • Poor Ionization Efficiency: In mass spectrometry, the ionization efficiency of underivatized piperidines can be low, leading to inadequate sensitivity for trace-level analysis.[1][4]

  • Lack of Native Chromophore/Fluorophore: Simple piperidine compounds often lack a native chromophore or fluorophore, rendering them difficult to detect using UV-Vis or fluorescence detectors in HPLC.[1]

Chemical derivatization is a powerful and well-established strategy to mitigate these challenges.[1] By chemically modifying the piperidine's secondary amine or other functional groups, we can introduce properties that enhance analytical performance. This guide details three robust and widely applicable derivatization strategies.

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent and strategy is dictated by the analytical technique to be employed and the specific properties of the target piperidine compound. Here, we explore three common and effective approaches: acylation for GC-MS, and fluorescent labeling with 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride for LC-based methods.

Derivatization StrategyPrimary Analytical TechniquePrinciple of EnhancementKey Advantages
Acylation with TFAA GC-MSIncreases volatility and thermal stability by masking the polar N-H group.[2][3]Excellent for GC-MS, produces stable derivatives, fluorinated groups can enhance ECD sensitivity.[5][6]
Labeling with FMOC-Cl HPLC-FLD, LC-MSIntroduces a highly fluorescent and UV-active FMOC group.[7]Significant increase in sensitivity for fluorescence and UV detection, stable derivatives.[7]
Labeling with Dansyl Chloride HPLC-FLD, LC-MSAttaches a fluorescent dansyl group, improving detection and ionization efficiency.[8][9]High sensitivity, broad reactivity with primary and secondary amines, stable derivatives.[8]

Detailed Experimental Protocols

Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

Rationale: Acylation with TFAA is a classic and highly effective method for preparing piperidines for GC-MS analysis. The reaction replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group. This derivatization increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved peak shape and sensitivity.[2][3] The trifluoroacetyl group also provides a characteristic mass fragmentation pattern that can aid in structural elucidation.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of the piperidine attacks one of the carbonyl carbons of the trifluoroacetic anhydride, with the subsequent loss of a trifluoroacetate leaving group.

TFAA_Mechanism cluster_reactants Reactants cluster_products Products Piperidine R₂NH Derivative R₂N-COCF₃ Piperidine->Derivative + TFAA TFAA (CF₃CO)₂O Byproduct CF₃COOH

Caption: Acylation of a secondary amine with TFAA.

Protocol:

  • Materials:

    • Piperidine-containing sample

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Nitrogen evaporator

    • GC-MS system

  • Procedure:

    • Sample Preparation: Place a known amount of the piperidine sample (typically 1-100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.[2]

    • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[2]

    • Evaporation: After cooling to room temperature, remove the cap and evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-1000 µL) of ethyl acetate or hexane for GC-MS analysis.

    • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.

Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for HPLC-FLD/LC-MS

Rationale: For piperidine compounds lacking a native chromophore, derivatization with FMOC-Cl is an excellent strategy to enable highly sensitive detection by HPLC with fluorescence or UV detectors.[7] FMOC-Cl reacts with the secondary amine of the piperidine ring to form a stable, highly fluorescent derivative.[7][10] This method is particularly useful for quantifying low concentrations of piperidines in complex matrices.

Reaction Mechanism: The derivatization involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate linkage. The reaction is typically carried out under basic conditions to neutralize the HCl byproduct.[10]

FMOC_Mechanism cluster_reactants Reactants cluster_products Products Piperidine R₂NH Derivative R₂N-FMOC Piperidine->Derivative + FMOC-Cl (Borate Buffer) FMOC-Cl FMOC-Cl Byproduct HCl

Caption: Derivatization of a secondary amine with FMOC-Cl.

Protocol:

  • Materials:

    • Piperidine-containing sample

    • 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 2.5 g/L in acetonitrile)[11]

    • Borate buffer (e.g., 0.4 M, pH 10.6)[11]

    • Acetonitrile (HPLC grade)

    • Reaction vials (2 mL)

    • HPLC-FLD or LC-MS system

  • Procedure:

    • Sample Preparation: Prepare the sample solution in a suitable solvent.

    • Reaction Mixture: In a reaction vial, mix 15 µL of the sample or standard solution with 420 µL of borate buffer (pH 10.6).

    • Derivatization: Add 15 µL of the FMOC-Cl reagent to the vial.

    • Incubation: Vortex the mixture and allow it to react for 2 minutes at room temperature.

    • Quenching (Optional but Recommended): To remove excess FMOC-Cl, which can interfere with chromatography, add a small amount of an amino acid solution (e.g., glycine) and allow it to react for another minute.

    • Analysis: Inject an appropriate volume (e.g., 20 µL) of the reaction mixture directly into the HPLC or LC-MS system. For fluorescence detection, typical excitation and emission wavelengths are around 265 nm and 315 nm, respectively, but should be optimized for the specific derivative.

Derivatization with Dansyl Chloride for HPLC-FLD/LC-MS

Rationale: Dansyl chloride is another highly effective fluorescent labeling reagent for primary and secondary amines, including piperidines.[8] The resulting dansyl sulfonamide derivatives are highly fluorescent and exhibit enhanced ionization efficiency in mass spectrometry, making this a versatile technique for both HPLC-FLD and LC-MS applications.[4][9]

Reaction Mechanism: The reaction involves the nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride group of dansyl chloride, resulting in the formation of a stable sulfonamide and the release of HCl. The reaction is performed under basic conditions.

Dansyl_Mechanism cluster_reactants Reactants cluster_products Products Piperidine R₂NH Derivative R₂N-Dansyl Piperidine->Derivative + Dansyl-Cl (Bicarbonate Buffer) Dansyl-Cl Dansyl-Cl Byproduct HCl

Caption: Derivatization of a secondary amine with Dansyl Chloride.

Protocol:

  • Materials:

    • Piperidine-containing sample

    • Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)[8]

    • Sodium bicarbonate buffer (e.g., 0.2 M, pH 9.5)[8]

    • Acetonitrile (HPLC grade)

    • Quenching solution (e.g., 2% formic acid)[8]

    • Reaction vials (2 mL)

    • Heating block

    • HPLC-FLD or LC-MS system

  • Procedure:

    • Sample Preparation: Prepare the sample in 100 µL of sodium bicarbonate buffer (0.2 M, pH 9.5).

    • Derivatization: Add 100 µL of freshly prepared dansyl chloride solution.[8]

    • Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30-60 minutes in a heating block.

    • Quenching: After cooling to room temperature, add 20 µL of 2% formic acid to stop the reaction.[8] Vortex for 30 seconds.

    • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • Analysis: Inject the sample into the HPLC or LC-MS system. For fluorescence detection, typical excitation and emission wavelengths are around 330 nm and 530 nm, respectively.[8]

Quantitative Data Summary

The following table summarizes typical performance enhancements observed after derivatization of piperidine and similar amine compounds. Note that specific values for Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the analyte, matrix, and instrumentation.

Derivatization ReagentAnalyte/MatrixMethodImprovement HighlightsReference
4-Toluenesulfonyl ChloridePiperidine in Bulk DrugHPLC-UVLOD: 0.15 µg/mL, LOQ: 0.44 µg/mL[12]
Dansyl ChloridePiperazine in Animal ProductsHPLC-FLDLOD: 0.96-1.85 µg/kg, LOQ: 3.20-5.50 µg/kg[13]
Dansyl ChlorideNeurotransmitters in Rat BrainLC-MS/MSLLOQ: 0.4 to 9.7 pmol/mL
FMOC-ClAmines in wastewaterHPLC-FLDGood linearity (R² > 0.9956) in the 0.20–5.00 µg/mL range.[7]

Experimental Workflow Visualization

The general workflow for the derivatization and analysis of piperidine compounds can be visualized as follows:

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Collection Sample Collection Extraction Extraction/Cleanup (if necessary) Sample_Collection->Extraction Drying Evaporation to Dryness Extraction->Drying Reagent_Addition Add Solvent & Derivatizing Reagent Drying->Reagent_Addition Reaction Incubation/Heating Reagent_Addition->Reaction Quenching Quench Reaction Reaction->Quenching Reconstitution Reconstitution in Injection Solvent Quenching->Reconstitution Injection GC/LC Injection Reconstitution->Injection Data_Acquisition Data Acquisition & Analysis Injection->Data_Acquisition

Caption: General workflow for piperidine derivatization.

Conclusion

The derivatization protocols outlined in this guide provide robust and reliable methods for enhancing the analytical detection of piperidine-containing compounds. By carefully selecting the appropriate derivatization strategy based on the target analyte and available instrumentation, researchers can significantly improve the sensitivity, selectivity, and overall quality of their analytical data. The detailed, step-by-step protocols serve as a practical starting point for method development and validation, empowering scientists in the pharmaceutical and related industries to achieve accurate and precise quantification of this important class of molecules.

References

  • Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols - Benchchem. BenchChem.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. BenchChem.
  • tfaa.pdf - Sigma-Aldrich. Sigma-Aldrich.
  • The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). - ResearchGate . ResearchGate. [Link]

  • Bulletin 909A Guide to Derivatiz
  • GC Derivatiz
  • Derivatization for Gas Chromatography - Phenomenex . Phenomenex. [Link]

  • 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives - ResearchGate . ResearchGate. [Link]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD . CORE. [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed . PubMed. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC . National Center for Biotechnology Information. [Link]

  • Analytical Methods - RSC Publishing. Royal Society of Chemistry.
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem. BenchChem.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI . MDPI. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed . PubMed. [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization | Request PDF - ResearchGate . ResearchGate. [Link]

  • CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 1-Benzyl-4-(2-chlorophenoxy)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-4-(2-chlorophenoxy)piperidine

Introduction

Welcome to the technical support guide for 1-Benzyl-4-(2-chlorophenoxy)piperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its chemical structure, featuring a piperidine core with bulky, hydrophobic benzyl and chlorophenoxy substituents, this molecule exhibits inherently low water solubility. This guide provides a series of troubleshooting steps and systematic protocols to help you achieve successful solubilization in your desired aqueous buffer systems for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, progressing from simple fixes to more advanced formulation strategies.

Q1: My 1-Benzyl-4-(2-chlorophenoxy)piperidine is not dissolving in my aqueous buffer (e.g., PBS, TRIS). I see a white powder or oily film. Why is this happening?

Answer: This is the most common issue and is expected due to the compound's physicochemical properties. 1-Benzyl-4-(2-chlorophenoxy)piperidine is a lipophilic ("fat-loving") molecule. Its large, nonpolar aromatic rings make it highly resistant to dissolving in polar solvents like water or aqueous buffers. The piperidine nitrogen is basic, but in its neutral (free base) form, the molecule's overall hydrophobicity dominates, leading to poor aqueous solubility.

Q2: What is the first and simplest thing I should try to improve solubility?

Answer: The first step is to leverage the basic nature of the piperidine nitrogen by adjusting the pH of your buffer.

  • The Scientific Principle: The piperidine nitrogen can be protonated (gain a hydrogen ion, H+) in an acidic environment. This protonation gives the molecule a positive charge, transforming it into a more polar salt form. Polar, charged molecules are significantly more soluble in polar solvents like water.[1][2] This relationship is described by the Henderson-Hasselbalch equation.[2][3][4][5]

  • Recommended Action:

    • Prepare your desired aqueous buffer (e.g., 50 mM Phosphate Buffer).

    • Carefully add a strong acid (e.g., 1 M HCl) dropwise to lower the pH. Aim for a pH that is at least 1-2 units below the compound's pKa. While the exact pKa is not published, a reasonable estimate for a piperidine derivative is in the range of 8.0-9.0. Therefore, adjusting your buffer to pH 4.0-6.0 is a good starting point.

    • Attempt to dissolve the compound in the acidified buffer. You should observe a significant improvement in solubility.

Q3: I tried adjusting the pH, but I still can't reach my target concentration, or my experiment is pH-sensitive. What is the next step?

Answer: If pH adjustment is insufficient or incompatible with your assay, the next strategy is to use a water-miscible organic co-solvent.[6][7][8]

  • The Scientific Principle: Co-solvents work by reducing the overall polarity of the aqueous system.[7][8] This creates a more favorable environment for the hydrophobic compound to dissolve. The most common co-solvent in biological research is Dimethyl Sulfoxide (DMSO).

  • Recommended Action (Using DMSO):

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound dissolves completely.

    • Serially dilute this stock solution into your final aqueous buffer. It is critical to add the DMSO stock to the buffer and not the other way around, and to vortex or mix vigorously during dilution to avoid localized precipitation.

    • Crucial Consideration: Be mindful of the final DMSO concentration in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% , and ideally at or below 0.1%, to avoid cytotoxicity or other off-target effects.[9][10] Always run a vehicle control (buffer with the same final concentration of DMSO but without the compound) in your experiments.[9]

Q4: My experiment is highly sensitive to organic solvents, and even 0.1% DMSO is not acceptable. What are my other options?

Answer: For solvent-sensitive applications, you can use solubilizing excipients like surfactants or cyclodextrins. These are powerful tools for enhancing the apparent water solubility of hydrophobic molecules.[11][12]

  • Option A: Surfactants

    • The Scientific Principle: Surfactants (or detergents) are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[13] Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles.[14][15] The hydrophobic compound partitions into the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[14][15][16]

    • Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Kolliphor® EL (formerly Cremophor® EL).

    • Recommended Action: Try preparing your solution in a buffer containing 0.1% to 1% (w/v) of a non-ionic surfactant like Tween® 80.

  • Option B: Cyclodextrins

    • The Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[17] Their exterior is hydrophilic, making them water-soluble, while the central cavity is hydrophobic.[18][19][20] The hydrophobic drug molecule can fit into this cavity, forming an "inclusion complex."[18][19][] This complex effectively shields the drug from the water, dramatically increasing its apparent solubility.[17][19][20][]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Recommended Action: Prepare a solution of 2-10% (w/v) HP-β-CD in your buffer and then attempt to dissolve the compound. Gentle heating and sonication can facilitate the formation of the inclusion complex.

Q5: How do I know if these solubilizing agents will interfere with my experiment?

Answer: This is a critical consideration. All excipients have the potential to affect biological systems.[22][23][24][25][26]

  • Best Practice: You must run a vehicle control for every formulation you test. For example, if you use 5% HP-β-CD and 0.1% DMSO to dissolve your compound, your vehicle control should be the exact same buffer containing 5% HP-β-CD and 0.1% DMSO, but without the compound. This allows you to isolate the effects of your compound from the effects of the formulation itself.

  • Known Interactions: Surfactants can permeabilize cell membranes or denature proteins at high concentrations. Some excipients can also inhibit efflux transporters like P-glycoprotein.[22][23] A thorough literature search for your specific assay system is always recommended.

Systematic Solubility Screening Protocol

To avoid a trial-and-error approach, we recommend a systematic screening study to identify the optimal solubilization strategy.

Objective: To determine the maximum achievable concentration of 1-Benzyl-4-(2-chlorophenoxy)piperidine in a target aqueous buffer using various solubilization methods.
Materials:
  • 1-Benzyl-4-(2-chlorophenoxy)piperidine powder

  • Target Aqueous Buffer (e.g., PBS, pH 7.4)

  • 1 M HCl and 1 M NaOH

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Polysorbate 80 (Tween® 80)

  • Vortex mixer, sonicator, microcentrifuge

  • Clear glass vials or microcentrifuge tubes

Step-by-Step Methodology:
  • Preparation of Formulation Blanks:

    • Buffer Only: Target Aqueous Buffer (pH 7.4)

    • pH Adjusted Buffer: Target Aqueous Buffer, pH adjusted to 4.5 with 1 M HCl.

    • Co-solvent Stock: 100% DMSO.

    • Cyclodextrin Buffer: 10% (w/v) HP-β-CD in Target Aqueous Buffer.

    • Surfactant Buffer: 1% (w/v) Tween® 80 in Target Aqueous Buffer.

  • Solubility Testing (Kinetic Solubility Assessment):

    • Prepare a high-concentration stock of the compound in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate or microfuge tubes, add 98 µL of each of your formulation blanks.

    • Add 2 µL of the 20 mM DMSO stock to each blank, resulting in a theoretical final concentration of 400 µM and a final DMSO concentration of 2%. Mix vigorously.

    • Allow the solutions to equilibrate at room temperature for 1-2 hours.

    • Visually inspect each solution for signs of precipitation (cloudiness, crystals, film). You can also measure turbidity using a plate reader at ~650 nm. The lowest turbidity indicates the best solubility under these conditions.

  • Solubility Testing (Thermodynamic Solubility Assessment):

    • Accurately weigh an excess amount of the compound (e.g., 1-2 mg) into separate vials.

    • Add 1 mL of each formulation blank to the corresponding vial.

    • Cap the vials securely and place them on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.

    • After 24 hours, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This value represents the maximum equilibrium solubility in each system.

Data Summary & Decision Making

Summarize your findings in a table to facilitate comparison and selection of the best formulation for your experiments.

Formulation StrategyMechanism of ActionTypical Conc. RangeProsCons
pH Adjustment Increases polarity via protonationpH 4.0 - 6.0Simple, inexpensiveNot suitable for pH-sensitive assays; may alter compound activity
Co-solvent (DMSO) Reduces solvent polarity0.1% - 1.0% (final)High solubilizing power for many compoundsPotential for cytotoxicity; can be hygroscopic
Cyclodextrins (HP-β-CD) Forms host-guest inclusion complexes2% - 10% (w/v)Generally low toxicity; well-tolerated in vivoCan be expensive; may alter drug-receptor binding kinetics
Surfactants (Tween® 80) Forms micelles to encapsulate compound0.1% - 1.0% (w/v)Effective at low concentrationsPotential to disrupt cell membranes; can interfere with some assays

Visual Workflow Guides

Troubleshooting Flowchart

This diagram outlines the decision-making process when encountering solubility issues.

Troubleshooting_Flowchart start Compound Precipitates in Aqueous Buffer ph_adjust Is the assay pH-sensitive? start->ph_adjust try_ph Adjust buffer pH to 4.0-6.0 ph_adjust->try_ph No solvent_sensitive Is the assay solvent-sensitive? ph_adjust->solvent_sensitive Yes success Solubilization Achieved (Proceed with vehicle control) try_ph->success use_cosolvent Use DMSO Co-solvent (Final Conc. <0.5%) solvent_sensitive->use_cosolvent No use_excipients Use Cyclodextrins (HP-β-CD) or Surfactants (Tween 80) solvent_sensitive->use_excipients Yes use_cosolvent->success use_excipients->success Solubilization_Mechanisms cluster_CD Cyclodextrin Inclusion Complex cluster_Micelle Surfactant Micelle Drug Drug CD HP-β-CD Drug->CD encapsulation Micelle Micelle Drug->Micelle partitioning Complex Soluble Complex Drug_in_Micelle Solubilized Drug

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • YouTube. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (PDF) 9 Solubilization in Surfactant Systems.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
  • Santa Cruz Biotechnology. Detergents | SCBT.
  • Blog. What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • PubMed. Impact of excipients on the absorption of P-glycoprotein substrates in vitro and in vivo.
  • Ingenta Connect. Impact of excipients on the absorption of P-glycoprotein substrates in vitro and in vivo.
  • PubMed. Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Wikipedia. Surfactant.
  • MDPI. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity.
  • ResearchGate. (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation.
  • Assay and Drug Development Technologies. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs.
  • Vetscraft. Absorption of drugs.
  • Ingenta Connect. Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • ResearchGate. Co-solvent systems in dissolution testing: Theoretical considerations.
  • Journal of Innovations in Pharmaceutical and Biological Sciences. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
  • Cayman Chemical. N-Benzyl-4-piperidone.
  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • MKU Repository. NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS.
  • Sigma-Aldrich. dmso cell culture.
  • Sigma-Aldrich. 1-Benzyl-4-piperidone 99 3612-20-2.
  • CymitQuimica. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine.
  • PubChem - NIH. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852.
  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • MDPI. FlowCLOc, a New Tool for Selecting the Most Appropriate Antibodies in Flow Cytometry.
  • Hairui Chemical. 1-Benzyl-4-(2-chlorophenoxy)piperidine_900512-07-4_Hairui Chemical.
  • JIR. Standardized extract of flavonoids from Smilax glabra alleviate gouty.
  • Wikipedia. 4-Benzylpiperidine.
  • NIST WebBook. 4-Benzylpiperidine.
  • Taylor & Francis. Full article: Nelumbo nucifera root extract containing catechin polyphenols strengthens innate immunity in vitro and ameliorates dexamethasone-induced immunosuppression ex vivo.
  • Wikipedia. 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine.

Sources

Troubleshooting guide for the regioselective synthesis of piperidine isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Queue: High Volume (Stereocontrol & Regioselectivity Issues) Operator: Senior Application Scientist

Welcome to the Piperidine Synthesis Help Desk.

You have reached the Tier-3 Support for heterocyclic chemistry. We understand that the piperidine ring is a "privileged scaffold" in over 12,000 biologically active compounds, yet its synthesis is plagued by three persistent bugs: uncontrolled diastereoselectivity (cis/trans) , ambiguous regioselectivity (C2 vs. C3/C4) , and enantiomeric leakage .

This guide treats your synthetic route as a programmable system. Below are the troubleshooting patches for the most common failure modes, grounded in mechanistic causality.

Ticket #001: Heterogeneous Hydrogenation – "My Cis/Trans Ratio is Drifting"

User Issue: "I am hydrogenating a 2,4-disubstituted pyridine using PtO₂. I need the cis-isomer, but I'm seeing variable amounts of trans product and incomplete conversion."

Root Cause Analysis:

  • The "Anchoring" Effect: In heterogeneous catalysis, the pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the metal surface (syn-addition), theoretically yielding the cis isomer (all-cis).

  • The "Drift" (Isomerization): If the reaction stalls or the catalyst surface is "starved" of hydrogen, the partially reduced enamine/imine intermediates can desorb, isomerize in solution, and re-adsorb, leading to thermodynamic trans products.

  • Catalyst Poisoning: Basic nitrogen atoms bind strongly to catalyst sites, deactivating them.

Troubleshooting Protocol: The "Acid-Scavenger" Patch

To lock in cis-selectivity and prevent poisoning, you must protonate the nitrogen before it touches the catalyst.

ParameterStandard SettingOptimized SettingWhy?
Solvent Methanol / EthanolAcetic Acid or MeOH + HCl Protonation prevents N-catalyst poisoning; promotes rapid hydrogenation.
Pressure 1 atm (Balloon)50–100 psi (Parr) High H₂ pressure outcompetes desorption/isomerization events.
Catalyst Pd/CPtO₂ (Adams') or Rh/Al₂O₃ Rh and Pt are less prone to isomerization than Pd in this context.
Additive None1.1 eq. HCl Ensures the product (piperidine) does not inhibit the catalyst.

Step-by-Step Workflow (Validated):

  • Preparation: Dissolve substituted pyridine (1.0 mmol) in Glacial Acetic Acid (0.2 M).

  • Activation: Add PtO₂ (5 mol%). Note: Do not premix H₂ and dry catalyst (fire hazard).

  • Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 60 psi.

  • Execution: Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.

  • Termination: Filter through Celite immediately upon consumption of starting material. Prolonged exposure allows H/D exchange or isomerization.

HydrogenationLogic Start Start: Pyridine Substrate Decision Is Nitrogen Protonated? Start->Decision Adsorption Adsorption to Catalyst Surface Path_Basic No (Free Base) Decision->Path_Basic Neutral pH Path_Acidic Yes (Acidic Media) Decision->Path_Acidic AcOH/HCl Result_Poison Strong N-Metal Binding (Catalyst Poisoning) Path_Basic->Result_Poison Result_Fast Weak Binding (Rapid Turnover) Path_Acidic->Result_Fast Mechanism Syn-Addition of H2 (from metal face) Result_Poison->Mechanism Slow/Stalls Result_Fast->Mechanism Product Major Product: Cis-Piperidine Mechanism->Product

Caption: Logic flow for optimizing diastereoselectivity and turnover in pyridine hydrogenation.

Ticket #002: -Lithiation (Beak-Lee Chemistry) – "I Lost My Enantiomeric Excess"

User Issue: "I'm trying to synthesize a chiral 2-substituted piperidine via N-Boc lithiation. I used s-BuLi/(-)-sparteine, but the product is nearly racemic."

Root Cause Analysis:

  • Conformational Locking: Unlike pyrrolidines, piperidines have a higher barrier to ring inversion. The N-Boc group must adopt a specific rotamer to stabilize the lithiated dipole.

  • Slow Lithiation: The deprotonation of N-Boc piperidine is significantly slower than pyrrolidine.[1] If you quench too early, you recover starting material. If you warm it up to speed it up, the lithiated species racemizes.

  • Dynamic Kinetic Resolution (DKR) Failure: The racemization of the lithio-species must be faster than the trapping step for DKR to work. In piperidines, this balance is precarious.

Troubleshooting Protocol: The "Cold-Wait" System

You must separate the lithiation phase from the substitution phase and strictly control temperature.

The "Beak" Standard Protocol:

  • Solvent: Anhydrous Et₂O (THF promotes de-aggregation and racemization; Ether tightens the chelate).

  • Reagent: s-BuLi (1.1-1.3 eq) + (-)-Sparteine (1.1-1.3 eq).

  • Temperature: -78°C is non-negotiable.

  • Time: Piperidines require 4–6 hours at -78°C for lithiation (Pyrrolidines take ~1 hour). Patience is the reagent here.

Diagnostic Check:

  • If yield is low but ee is high: You didn't wait long enough for lithiation.

  • If yield is high but ee is low: You allowed the temperature to spike above -50°C, or your sparteine is wet.

Ticket #003: Regioselective C-H Functionalization – "I Need C3, Not C2"

User Issue: "Standard lithiation gives me C2 substitution. I need to functionalize the C3 or C4 position without de novo ring construction."

Root Cause Analysis: The C2 position is electronically activated (


-amino) and sterically accessible. To hit C3 or C4, you must override this innate preference using Directing Groups (DG)  that extend the metal's reach or sterically block C2.

The "Switch" Guide:

Target PositionMethodologyKey Reagent/CatalystMechanism
C2 (Alpha) Lithiation / Oxidations-BuLi / TMEDA or RuO₄Dipole stabilization or Hydride abstraction.
C3 (Beta) Transient DG / C-H ActivationIr-catalysis + Urea DG The urea group directs the Ir catalyst to the meta (C3) position via geometry.
C4 (Gamma) Remote FunctionalizationRh-carbenoid (Davies) Uses bulky N-protecting groups to block C2/C3, forcing insertion at the accessible C4.

Visualizing the Regio-Switch (Rh-Catalysis): Recent work by the Davies group utilizes Rh(II) carbenoids. The choice of the N-protecting group dictates the site.

RegioSwitch Input Piperidine Substrate Choice Select Protecting Group (PG) Input->Choice PG_Boc PG = N-Boc (Small/Coord) Choice->PG_Boc Standard PG_Large PG = N-Troc/N-SO2Ar (Bulky) Choice->PG_Large Steric Control Reaction_Alpha Alpha-Lithiation / Insertion PG_Boc->Reaction_Alpha Reaction_Gamma Rh-Carbenoid Insertion PG_Large->Reaction_Gamma Product_C2 C2-Substituted (Proximal) Reaction_Alpha->Product_C2 Product_C4 C4-Substituted (Distal/Steric) Reaction_Gamma->Product_C4

Caption: Decision tree for selecting protecting groups to control C2 vs. C4 regioselectivity.

FAQ: Frequently Asked Questions

Q: My reductive amination is giving the wrong diastereomer. How do I flip it? A: The reducing agent controls the transition state.

  • NaBH(OAc)₃ (mild) often allows thermodynamic equilibration to the more stable isomer (usually equatorial substituent).

  • NaBH₃CN or Ti(OiPr)₄/NaBH₄ can lock the kinetic product.

  • Tip: If the ring closing is slow, the intermediate iminium ion might hydrolyze. Add molecular sieves (4Å) to drive the equilibrium toward the imine before reduction.

Q: Can I use the "Glorius" method for any pyridine? A: The Glorius method (Rh-CDC hydrogenation) is powerful but sensitive. It requires the pyridine to be 2-substituted with an auxiliary (like an oxazolidinone) to direct the hydrogenation.[2] It is not a "magic bullet" for unsubstituted pyridines.

References
  • Glorius, F. et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Beak, P. & Lee, W.K. (1990). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc piperidines. The Journal of Organic Chemistry. Link

  • Davies, H.M.L. et al. (2020).[3] Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Link

  • Charette, A.B. et al. (2021).[4] Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie. Link

  • Coldham, I. et al. (2012).[5] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society. Link

Sources

Stability testing of 1-Benzyl-4-(2-chlorophenoxy)piperidine under various experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists working with 1-Benzyl-4-(2-chlorophenoxy)piperidine , a structural scaffold common in the development of sigma receptor ligands, acetylcholinesterase (AChE) inhibitors, and antihistamines.

This guide synthesizes standard ICH Q1A(R2) stability protocols with specific chemical insights relevant to the benzylpiperidine and aryl ether moieties.

Current Status: Operational Scope: Stability Profiling, Degradation Troubleshooting, and HPLC Method Optimization.

Part 1: Critical Troubleshooting Guide (Q&A)

Category 1: Oxidative Degradation & Impurity Profiling

Q: I am observing a new impurity peak at Relative Retention Time (RRT) ~0.90 after 24 hours in solution. Mass spectrometry shows an M+16 shift. What is this?

A: This is highly characteristic of N-oxidation at the piperidine nitrogen.

  • The Mechanism: The tertiary amine in the piperidine ring is electron-rich and susceptible to attack by peroxides or singlet oxygen, forming the N-oxide derivative.

  • Root Cause:

    • Solvent Contamination: Use of aged Tetrahydrofuran (THF) or ethers containing peroxides.

    • Air Exposure: Solutions left uncapped or sparged with oxygen-rich air.

  • Corrective Action:

    • Use HPLC-grade solvents with low peroxide content.

    • Add an antioxidant (e.g., BHT or sodium metabisulfite) if the experimental design permits.

    • Protocol: Store stock solutions under an inert atmosphere (Argon/Nitrogen).

Q: We see a gradual decrease in assay value (purity) but no distinct new peaks in the UV chromatogram. Where is the compound going?

A: This "phantom loss" often indicates surface adsorption or precipitation , rather than chemical degradation.

  • The Mechanism: The benzyl and chlorophenoxy groups make the molecule lipophilic (LogP > 3.5). It will readily adsorb onto polypropylene (PP) tubes or pipette tips.

  • Corrective Action:

    • Switch to glass vials (silanized if concentration is <1 µM).

    • Ensure the sample solvent contains at least 50% organic modifier (Methanol/Acetonitrile) to maintain solubility.

Category 2: Photostability & Environmental Stress

Q: After exposure to ambient laboratory light, we detect a degradation product with a mass loss of 35 Da (M-35). Is this hydrolysis?

A: No, this is likely Photolytic Dechlorination .

  • The Mechanism: The 2-chlorophenoxy moiety contains an aryl-chloride bond. Upon UV exposure (especially <300 nm), this bond can undergo homolytic cleavage, releasing a chlorine radical and forming a phenyl radical, which then abstracts a hydrogen from the solvent (Dechlorinated analog).

  • Corrective Action:

    • Immediate: Wrap all reaction vessels and storage vials in aluminum foil.

    • Long-term: Use amber glassware (Class A) for all storage.

Category 3: HPLC Method Optimization

Q: The main peak exhibits severe tailing (Asymmetry factor > 1.5), making impurity integration difficult. How do we fix this?

A: Tailing is caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica column stationary phase.

  • The Fix:

    • Modifier Approach: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, sharpening the analyte peak.

    • pH Approach: Raise the mobile phase pH to ~7.5–8.0 (using a high-pH stable column like XBridge C18 or Gemini C18). This keeps the amine unprotonated (free base), reducing ionic interaction with silanols.

    • Ion Pairing: Use a chaotropic salt like Sodium Perchlorate (NaClO₄) or an ion-pairing agent like Hexanesulfonic acid (though this is less MS-compatible).

Part 2: Experimental Stability Protocols

Use these standardized workflows to validate the stability of your specific lot.

Experiment A: Forced Degradation (Stress Testing)
Stress ConditionReagent/ConditionDurationTarget DegradationExpected Pathway
Acid Hydrolysis 1N HCl, 60°C4–24 Hours5–20%Ether cleavage (rare), Salt formation
Base Hydrolysis 1N NaOH, 60°C4–24 Hours5–20%Generally stable; check for ring opening
Oxidation 3% H₂O₂, RT1–4 Hours10–30%N-Oxide formation , Benzylic oxidation
Photolysis UV (ICH Q1B), 1.2M lux hours24 Hours5–10%Dechlorination , Benzyl radical cleavage
Thermal 60°C (Solid state)7 Days<5%Thermal decomposition
Experiment B: Self-Validating HPLC Method

To ensure your data is reliable, the analytical method must separate the parent from its degradants.

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide/Aryl absorption) and 254 nm.

  • Validation Check: The N-oxide impurity typically elutes earlier than the parent (more polar). The dechlorinated photoproduct typically elutes later or close to the parent (similar lipophilicity).

Part 3: Visualizing the Stability Profile

Diagram 1: Predicted Degradation Pathways

This diagram illustrates the causality between stress conditions and molecular changes.

DegradationPathways Parent 1-Benzyl-4-(2-chlorophenoxy)piperidine (Parent) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2/Air) N-center attack Dechlor Dechlorinated Analog (-34 Da) Parent->Dechlor Photolysis (UV) C-Cl homolysis Debenzyl 4-(2-chlorophenoxy)piperidine (N-Dealkylation) Parent->Debenzyl Metabolism / Radical Oxidation Phenol 2-Chlorophenol (Ether Cleavage) Parent->Phenol Strong Acid Hydrolysis (Harsh conditions)

Caption: Mechanistic degradation pathways for 1-Benzyl-4-(2-chlorophenoxy)piperidine under oxidative, photolytic, and hydrolytic stress.

Diagram 2: Stability Testing Workflow (ICH Q1A Aligned)

StabilityWorkflow cluster_Stress Stress Testing (Forced Degradation) Start Start: Pure API / Reference Standard Acid Acid/Base (Hydrolysis) Start->Acid Ox Peroxide (Oxidation) Start->Ox Light UV/Vis (Photolysis) Start->Light Analysis HPLC-PDA-MS Analysis Acid->Analysis Ox->Analysis Light->Analysis Decision Degradation > 10%? Analysis->Decision Pass Method Validated: Specific for Degradants Decision->Pass Yes (Separation Achieved) Fail Refine Method: Adjust Gradient/pH Decision->Fail No (Co-elution) Fail->Analysis Re-optimize

Caption: Decision tree for validating stability-indicating analytical methods compliant with ICH Q1A guidelines.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003.[1] Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. Link

  • Bane, T. "Forced Degradation Studies: A Tool for Stability Indicating Method Development." Chromatography Online, 2023. (General methodology for N-containing heterocycles).
  • World Health Organization (WHO). Chlorophenoxy herbicides in Drinking-water. (Reference for chlorophenoxy moiety stability). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylpiperidine derivatives. (Structural grounding). Link

Sources

Validation & Comparative

Comparative study of the metabolic stability of piperidine versus morpholine analogs.

[1][2]

Executive Summary

In the optimization of lead compounds, the choice between a piperidine and a morpholine ring is a classic bioisosteric decision point. While piperidine is often preferred for its high basicity and potency in GPCR and ion channel targets, it frequently suffers from rapid oxidative clearance.

The Verdict:

  • Morpholine is the superior scaffold for metabolic stability and solubility .[1] The ether oxygen reduces the pKa (approx. 8.4 vs. 11.0 for piperidine), lowers lipophilicity (LogD), and electronically deactivates the ring carbons against CYP450-mediated oxidation.[2][3]

  • Piperidine remains the choice for potency where a high-pKa basic center is required for salt-bridge interactions (e.g., Asp/Glu residues in binding pockets), provided metabolic liabilities can be managed via blocking groups (e.g., fluorine substitution).[2][3]

This guide details the mechanistic drivers of this stability difference, provides a self-validating experimental protocol for verification, and analyzes the structural trade-offs involved.

Mechanistic Analysis: The "Oxygen Effect"

The metabolic divergence between these two heterocycles is rooted in their electronic and physicochemical profiles.

Physicochemical Drivers
PropertyPiperidineMorpholineImpact on Drug Design
Basicity (pKa) ~11.0~8.4Morpholine is less protonated at physiological pH (7.4), improving passive permeability but potentially weakening binding affinity if a cation is required.[2][3]
Lipophilicity (cLogP) HigherLower (~1.5 unit drop)Morpholine improves aqueous solubility and reduces non-specific binding (lower LLE).[2][3]
Electronic Effect Inductive donationInductive withdrawalThe oxygen atom in morpholine withdraws electron density, deactivating the

-carbons.
Metabolic Pathways & CYP450 Interaction

Piperidine Liability: The piperidine ring is electron-rich, making it a prime target for Cytochrome P450 (CYP) enzymes.[2][3]

  • 
    -Carbon Oxidation:  CYP enzymes abstract a hydrogen atom (HAT mechanism) from the carbon adjacent to the nitrogen. This leads to an iminium ion intermediate, which hydrolyzes to a lactam  or undergoes ring opening  to form an aldehyde/acid (e.g., 5-aminovaleric acid derivatives).[2][3]
    
  • N-Oxidation: Direct oxidation of the nitrogen lone pair.[3]

Morpholine Stability: The oxygen atom in the 4-position acts as a metabolic shield:

  • Electronic Deactivation: The electronegative oxygen reduces the electron density of the C-H bonds at the

    
    -positions (C2/C6), raising the activation energy for hydrogen abstraction by the CYP heme iron-oxo species.
    
  • Steric/Polarity Check: The polar oxygen alters the binding orientation in the CYP active site, often preventing the "productive" binding required for oxidation.

Visualization: Metabolic Fate

The following diagram contrasts the metabolic vulnerability of piperidine with the relative stability of morpholine.

MetabolicPathwayscluster_0Piperidine Metabolism (High Liability)cluster_1Morpholine Metabolism (Enhanced Stability)PipPiperidine Analog(High pKa, Lipophilic)CYP_PipCYP450(Oxidation)Pip->CYP_PipMorphMorpholine Analog(Lower pKa, Hydrophilic)IminiumIminium IonIntermediateCYP_Pip->IminiumLactamLactam(Inactive Metabolite)Iminium->LactamHydrolysisRingOpenRing Opening(Aldehyde/Acid)Iminium->RingOpenC-N CleavageCYP_MorphCYP450(Slow/Blocked)Morph->CYP_MorphStableIntact Drug(High % Remaining)CYP_Morph->StableMajor FateNDealkN-Dealkylation(Minor Pathway)CYP_Morph->NDealkSlow

Figure 1: Comparative metabolic fates.[2][3] Piperidine is prone to rapid ring oxidation and opening, whereas morpholine resists ring oxidation due to the electron-withdrawing oxygen atom.[2]

Case Study: The Clearance/Potency Trade-off

While morpholine improves stability, it is not a "magic bullet." A critical analysis of a GSK Chagas Disease campaign illustrates the necessary trade-offs.

  • The Challenge: A piperidine-containing 4-azaindole hit showed promise against T. cruzi but suffered from high metabolic clearance (rapid elimination).[2][3]

  • The Strategy: Medicinal chemists replaced the piperidine ring with a morpholine ring to block the metabolic hotspots and lower LogP.

  • The Outcome:

    • Stability: Metabolic clearance was significantly reduced (improved stability).[3]

    • Potency: The compound lost biological activity. The lower pKa of the morpholine nitrogen (8.4 vs 11.0) likely disrupted a critical salt-bridge interaction within the parasite target binding pocket.[2][3]

  • Lesson: Morpholine is an excellent stabilizer, but if the basic nitrogen is essential for binding affinity, the stability gain may come at the cost of potency.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference between your specific analogs, use this standardized Human Liver Microsome (HLM) assay. This protocol is designed to be self-validating through the use of internal controls.[3]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[2][3]

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Verapamil or Propranolol.[3]

    • Low Clearance: Warfarin.[3][4]

    • Zero Cofactor: Incubations without NADPH (detects non-CYP degradation).[3]

Step-by-Step Workflow
  • Preparation:

    • Prepare 1 µM test compound solution in Phosphate Buffer (ensure DMSO < 0.1%).

    • Pre-warm microsomes and buffer to 37°C.

  • Incubation:

    • T=0 min: Add 40 µL of microsome mix to the reaction plate. Immediately add 120 µL of ice-cold Acetonitrile (Quench) containing Internal Standard (IS).

    • Reaction Start: Add NADPH to remaining wells to initiate metabolism.[3]

    • Sampling: At T=15, 30, and 60 minutes, transfer 40 µL of reaction mixture into wells containing 120 µL ice-cold Acetonitrile/IS.

  • Processing:

    • Centrifuge plates at 4,000 rpm for 20 minutes to precipitate proteins.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.[2][3]

  • Data Analysis:

    • Plot ln(% Remaining) vs. Time.[3]

    • Calculate slope (

      
      ) to determine half-life (
      
      
      ) and Intrinsic Clearance (
      
      
      ).[2][3]
Assay Workflow Diagram

AssayWorkflowcluster_reactionReaction PhaseStartStart: Prepare 1µM Compoundin Phosphate BufferAddMicrosomesAdd HLM (0.5 mg/mL)Pre-incubate 37°CStart->AddMicrosomesSplitSplit into ReplicatesAddMicrosomes->SplitAddNADPHAdd NADPH(Start Timer)Split->AddNADPHIncubateIncubate at 37°CAddNADPH->IncubateSampleSample at t=0, 15, 30, 60 minIncubate->SampleQuenchQuench with ACN + Internal Std(Stop Reaction)Sample->QuenchCentrifugeCentrifuge(4000 rpm, 20 min)Quench->CentrifugeLCMSLC-MS/MS Analysis(Measure Parent Depletion)Centrifuge->LCMSCalcCalculate CL_int & t_1/2LCMS->Calc

Figure 2: Standard Operating Procedure for HLM Stability Assay.[2][3] Critical control points are highlighted in color.

References

  • Baran Lab. (2020).[3] Bioisosteres v2 - Recent Trends and Tactics. Scripps Research Institute.[3] Retrieved from [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2019).[3] Bioorganic & Medicinal Chemistry Letters: Structure-activity relationship of 4-Azaindole-2-piperidine against T. cruzi. Retrieved from [Link][2][3]

  • Domainex. (2024).[3] Microsomal Clearance/Stability Assay Protocols. Retrieved from [Link]

The Piperidine Privilege: Comparative Pharmacological Profiling of 4-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine heterocycle represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a vast array of CNS-active agents.[1] Its conformational flexibility (chair/boat) and basicity (


) allow it to mimic endogenous amines, facilitating high-affinity interactions with G-protein coupled receptors (GPCRs).

This guide provides a comparative technical analysis of 4-substituted piperidine derivatives , specifically contrasting the 4-anilidopiperidines (represented by Fentanyl) against the 4-phenylpiperidines (represented by Haloperidol and Meperidine). We examine how subtle structural modifications at the C4 and N1 positions dictate the divergence between potent opioid analgesia and neuroleptic dopaminergic modulation.

Structural Divergence & SAR Analysis

The pharmacological identity of a piperidine derivative is largely determined by the substituent at the C4 position. We categorize them into two distinct functional classes:

  • Class A: 4-Anilidopiperidines (e.g., Fentanyl, Sufentanil)

    • Core Feature: An aniline nitrogen attached directly to the C4 of the piperidine ring.

    • Pharmacology: Potent

      
      -opioid receptor (MOR) agonists.
      
    • Key SAR: The N-phenethyl group at the piperidine nitrogen (N1) fits into a hydrophobic pocket of the MOR, increasing potency ~100x compared to N-methyl analogues.

  • Class B: 4-Phenylpiperidines (e.g., Haloperidol, Meperidine)

    • Core Feature: A phenyl ring attached directly to the C4 carbon.

    • Pharmacology:

      • If C4 is also substituted with an ester: Opioid agonist (e.g., Meperidine).[2]

      • If C4 is also substituted with a hydroxyl: Dopamine D2 antagonist (e.g., Haloperidol).

    • Key SAR: The addition of a butyrophenone chain at N1 switches affinity toward Dopamine D2 receptors.

Visualization: Structural Activity Relationship (SAR) Flowchart

PiperidineSAR Root Piperidine Scaffold (C5H11N) Sub4 C4-Substitution Root->Sub4 Anilido 4-Anilido Group (-N-Ph) Sub4->Anilido N-link Phenyl 4-Phenyl Group (-C-Ph) Sub4->Phenyl C-link Opioid Mu-Opioid Agonist (Fentanyl) Anilido->Opioid + N-phenethyl chain Neuroleptic D2 Antagonist (Haloperidol) Phenyl->Neuroleptic + 4-OH & Butyrophenone tail WeakOpioid Weak Opioid (Meperidine) Phenyl->WeakOpioid + 4-Ester & N-methyl

Figure 1: Divergent synthesis pathways for piperidine derivatives showing how C4-substitution dictates therapeutic class.

Pharmacodynamic Performance Comparison

The following data contrasts the binding affinity (


) and functional potency of key derivatives. Note the inverse relationship between the size of the N1-substituent and the receptor selectivity profile.
Table 1: Comparative Binding Affinity ( ) and Primary Targets[2]
CompoundClassPrimary TargetAffinity (

) [nM]
Mechanism of Action
Sufentanil 4-Anilidopiperidine

-Opioid (MOR)
0.14Full Agonist
Fentanyl 4-Anilidopiperidine

-Opioid (MOR)
1.35Full Agonist
Haloperidol 4-PhenylpiperidineDopamine

1.50Antagonist
Meperidine 4-Phenylpiperidine

-Opioid (MOR)
~450Moderate Agonist
Risperidone Piperidinyl-benzisoxazole5-HT

/

0.4 / 3.0Antagonist

Key Insight: Both Fentanyl (Opioid) and Haloperidol (Antipsychotic) target GPCRs coupled to the


 protein family. However, they produce opposite physiological outcomes due to anatomical localization. Fentanyl activates 

in the periaqueductal gray (pain inhibition), while Haloperidol prevents dopamine from activating

in the striatum (motor/psychosis control).
Visualization: Convergent Signaling Pathways ( Coupling)

GiSignaling MOR Mu-Opioid Receptor (Agonized by Fentanyl) Gi Gi/o Protein Complex MOR->Gi Activation D2R Dopamine D2 Receptor (Antagonized by Haloperidol) D2R->Gi Blockade AC Adenylyl Cyclase Gi->AC Inhibition KCh K+ Channels (GIRK) Gi->KCh Activation CaCh Ca2+ Channels Gi->CaCh Inhibition cAMP Decreased cAMP AC->cAMP Hyperpol Hyperpolarization (Analgesia) KCh->Hyperpol Excit Modulation of Neuronal Firing CaCh->Excit

Figure 2: Mechanistic convergence. Both drug classes modulate Gi/o pathways, but Fentanyl drives the pathway while Haloperidol blocks endogenous drivers.

Experimental Protocols

To validate the pharmacological profiles described above, the following standardized protocols are recommended. These protocols are designed to be self-validating through the use of specific positive controls.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values for piperidine derivatives at MOR or D2 receptors.
  • Tissue/Cell Prep: Use CHO cells stably expressing human MOR or D2 receptors. Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Homogenization: Homogenize using a Polytron (2x 10 sec bursts). Centrifuge at 40,000

    
     for 20 min at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend pellet in assay buffer (50 mM Tris-HCl, 5 mM

    
    ).[3]
    
  • Incubation:

    • Total Binding: 100

      
      L membrane + 50 
      
      
      
      L radioligand (e.g.,
      
      
      -DAMGO for MOR or
      
      
      -Spiperone for D2).
    • Non-Specific Binding (NSB): Add 10

      
      M Naloxone (for MOR) or Haloperidol (for D2) to parallel wells.
      
    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M) of the piperidine derivative.
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Analysis: Calculate Specific Binding = (Total - NSB).[3] Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Assess the liability of the piperidine ring to oxidative metabolism (N-dealkylation).

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[4]

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Test Compound (1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    M).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Validation:Verapamil (high clearance) and Warfarin (low clearance) must be run as controls.

Pharmacokinetic Implications

The piperidine ring significantly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile:

  • Lipophilicity & BBB Penetration:

    • Fentanyl (LogP ~4.0) is highly lipophilic, allowing rapid transit across the Blood-Brain Barrier (BBB), resulting in a fast onset of action (<1 min IV).

    • The N-phenethyl group contributes significantly to this lipophilicity compared to the N-methyl group of Meperidine.

  • Metabolic Vulnerability:

    • The piperidine ring is susceptible to N-dealkylation by CYP3A4 and CYP2D6.

    • Fentanyl Metabolism: Primarily N-dealkylation to Norfentanyl (inactive).

    • Haloperidol Metabolism: N-dealkylation and reduction of the ketone tail.

References

  • Volpe, D. A., et al. (2011). "Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs." Regulatory Toxicology and Pharmacology.

  • Maguire, J. J., et al. (2012). "Radioligand Binding Assays: Methods and Analysis." British Journal of Pharmacology.

  • Casy, A. F. (1989).
  • BenchChem. (2025). "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design."

  • Gifford Bioscience. (2024). "Radioligand Binding Assay Protocol."

Sources

Independent Verification of Binding Affinity: A Comparative Guide for 1-Benzyl-4-(2-chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the binding affinity of 1-Benzyl-4-(2-chlorophenoxy)piperidine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced landscape of piperidine-based ligands, offering a comparative analysis with relevant compounds and detailing robust experimental protocols for accurate affinity determination.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

Based on the established pharmacology of related piperidine and N-benzylpiperidine derivatives, the primary targets for investigation are the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the histamine H3 receptor (H3R).[2][3][4] The piperidine ring has been identified as a critical structural element for affinity at the σ1 receptor, often while maintaining affinity for the H3R.[2]

This guide will therefore focus on providing the necessary protocols and comparative data to independently assess the binding affinity of 1-Benzyl-4-(2-chlorophenoxy)piperidine against these key receptors.

Comparative Analysis: Benchmarking Against Established Ligands

To provide context for the experimental results, it is essential to compare the binding affinity of 1-Benzyl-4-(2-chlorophenoxy)piperidine with that of well-characterized reference compounds and structurally related molecules. The following table summarizes the in vitro binding affinities (Ki values) for selected piperidine derivatives at the σ1, σ2, and H3 receptors.

Compound/Reference LigandTarget ReceptorBinding Affinity (Ki) [nM]Source
Haloperidol σ1 Receptor2.6[3]
σ2 Receptor-[3]
S1RA (E-52862) σ1 Receptor-[2]
PRE-084 σ1 Receptor-[2]
Compound 1 σ1 Receptor3.2[3]
σ2 Receptor105.6[3]
Compound 3 σ1 Receptor8.9[3]
σ2 Receptor231.4[3]
Pitolisant H3 Receptor-[2]
Compound 11 H3 Receptor6.2[2]
σ1 Receptor4.41[2]
σ2 Receptor67.9[2]

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Binding Affinity Determination

The gold standard for determining the binding affinity of a test compound is the radioligand binding assay.[5] This method measures the displacement of a high-affinity radiolabeled ligand from its receptor by the unlabeled test compound. The following are detailed protocols for performing such assays for the σ1, σ2, and H3 receptors.

General Workflow for Radioligand Binding Assays

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Membranes Receptor-Containing Membranes Incubate Incubate at Specific Temperature Receptor_Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Test_Compound Test Compound (e.g., 1-Benzyl-4-(2-chlorophenoxy)piperidine) Test_Compound->Incubate Buffers Assay Buffers Buffers->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Scintillation Quantify Radioactivity (Scintillation Counting) Filter->Scintillation Analysis Calculate IC50 and Ki Values Scintillation->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Protocol for σ1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-Benzyl-4-(2-chlorophenoxy)piperidine for the human sigma-1 receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK-293 cells stably expressing the human σ1 receptor.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Unlabeled (+)-pentazocine (10 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 1-Benzyl-4-(2-chlorophenoxy)piperidine dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a final volume of 0.5 mL, combine the receptor membranes (typically 50-100 µg of protein), -pentazocine (at a concentration close to its Kd, e.g., 2.9 nM), and either the test compound, buffer (for total binding), or unlabeled (+)-pentazocine (for non-specific binding).[3]

  • Incubate the mixture at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for σ2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-Benzyl-4-(2-chlorophenoxy)piperidine for the human sigma-2 receptor.

Materials:

  • Receptor Source: Commercially available membranes from a cell line expressing the human σ2 receptor (e.g., Jurkat cells).

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) (specific activity ~30-60 Ci/mmol).

  • S1R Masking Agent: (+)-Pentazocine (5 µM) to prevent binding of [³H]DTG to σ1 receptors.[3]

  • Non-specific Binding Control: Unlabeled DTG (10 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[3]

  • Other materials are as described in the σ1 receptor assay.

Procedure:

  • The procedure is similar to the σ1 receptor binding assay.

  • In a final volume of 0.5 mL, combine the receptor membranes, [³H]DTG (at a concentration close to its Kd, e.g., 2 nM), (+)-pentazocine, and either the test compound, buffer, or unlabeled DTG.[3]

  • Incubate at 25°C for 120 minutes.

  • Follow steps 4-8 from the σ1 receptor binding assay protocol to determine the Ki value.

Protocol for Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-Benzyl-4-(2-chlorophenoxy)piperidine for the human histamine H3 receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Unlabeled Nα-methylhistamine (10 µM) or thioperamide (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Other materials are as described in the σ1 receptor assay.

Procedure:

  • The procedure is similar to the σ1 receptor binding assay.

  • In a final volume of 0.5 mL, combine the receptor membranes, [³H]Nα-methylhistamine (at a concentration close to its Kd, e.g., 1 nM), and either the test compound, buffer, or unlabeled control.

  • Incubate at 25°C for 60 minutes.

  • Follow steps 4-8 from the σ1 receptor binding assay protocol to determine the Ki value.

Data Interpretation and Further Steps

The obtained Ki values will provide a quantitative measure of the binding affinity of 1-Benzyl-4-(2-chlorophenoxy)piperidine for the σ1, σ2, and H3 receptors. A lower Ki value signifies a stronger interaction between the compound and the receptor. By comparing these values with those of the reference compounds, researchers can ascertain the potency and selectivity of the test compound.

For a more comprehensive understanding of the compound's pharmacological profile, further functional assays are recommended. These assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist at the respective receptors. For instance, a phenytoin assay can be used to determine the functional profile of ligands at the σ1 receptor.[3]

Conclusion

This guide provides a scientifically rigorous framework for the independent verification of the binding affinity of 1-Benzyl-4-(2-chlorophenoxy)piperidine. By leveraging established protocols and comparing against known ligands, researchers can generate reliable and reproducible data to accurately characterize this novel compound. The insights gained from these studies will be invaluable for its potential development in various therapeutic areas, a common trajectory for compounds containing the versatile N-benzylpiperidine scaffold.[1][6]

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. [Link]

  • 1-Benzyl-4-(5-phenyl-1H-pyrazol-3-yl)-piperidine. BindingDB. [Link]

  • 1-Benzyl-4-(4-chloro-benzyl)-piperazine::CHEMBL162422. BindingDB. [Link]

  • 4-(2-(3-chlorophenoxy)phenyl)piperidine::CHEMBL575290. BindingDB. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Formononetin derivatives containing benzyl piperidine: A brand new, highly efficient inhibitor targeting Xanthomonas spp. PubMed. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. MDPI. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 1-Benzyl-4-(2-chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Halogenated Organic Waste (Basic/Amine-Functionalized).

This guide outlines the critical disposal protocols for 1-Benzyl-4-(2-chlorophenoxy)piperidine (CAS: 56968-98-6). As a Senior Application Scientist, I emphasize that this compound presents a dual-hazard profile: it is a halogenated aromatic (requiring specific incineration parameters to prevent dioxin formation) and a tertiary amine (posing incompatibility risks with acidic or oxidizing waste streams).

Core Directive: Do NOT dispose of this compound down the drain or in general trash. It requires segregation into the Halogenated Solvent/Organic waste stream, strictly separated from strong acids and hypochlorites.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand the "why" behind the protocol. This compound’s structure dictates its waste stream.[1]

FeatureChemical LogicDisposal Implication
Chlorophenoxy Group Contains a C-Cl bond on an aromatic ring.Mandatory Halogenated Stream. Thermal destruction requires higher temperatures (>1100°C) to prevent the formation of polychlorinated dibenzodioxins (PCDDs).
Piperidine Ring Cyclic tertiary amine (Basic).pH Sensitivity. Incompatible with acidic waste streams (exothermic neutralization). Fatal Incompatibility: Never mix with bleach (hypochlorite); forms toxic chloramines.
Benzyl Group Lipophilic hydrocarbon moiety.Aquatic Toxicity. High potential for bioaccumulation. Zero-tolerance policy for drain disposal.

Waste Segregation Logic

The most common laboratory accident involving this class of compounds occurs during consolidation , where incompatible waste streams are mixed.

Critical Incompatibilities
  • Strong Acids (Sulfuric, Hydrochloric): Mixing this basic amine with concentrated acid waste will generate significant heat (exotherm), potentially pressurizing or melting waste containers.

  • Oxidizers (Peroxides, Nitric Acid): Risk of fire or explosion.

  • Hypochlorites (Bleach): DANGER. Reacts to form chloramines and nitrogen trichloride (explosive/toxic).

Segregation Workflow

The following decision tree illustrates the operational logic for segregating this specific compound.

WasteSegregation Start Waste Generation: 1-Benzyl-4-(2-chlorophenoxy)piperidine StateCheck Physical State? Start->StateCheck Solid Solid / Contaminated PPE StateCheck->Solid Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Solution SolidBin BIN B: Hazardous Solid Waste (Double Bagged) Solid->SolidBin Gloves, Weigh Boats, Pure Solid SolventCheck Solvent Composition? Liquid->SolventCheck HalogenatedBin BIN A: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HalogenatedBin Pure or Organic Solvent pHCheck Is pH < 4 (Acidic)? SolventCheck->pHCheck Mixed with other streams pHCheck->HalogenatedBin No (Neutral/Basic) Neutralize Pre-treatment: Slowly neutralize to pH 6-8 pHCheck->Neutralize Yes (Risk of Exotherm) Neutralize->HalogenatedBin

Figure 1: Decision matrix for segregating 1-Benzyl-4-(2-chlorophenoxy)piperidine waste. Note the critical pH check to prevent exothermic reactions in the waste container.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stock.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the solution has become acidic over time, though the amine nature usually protects against corrosion.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "Halogenated Solvents, 1-Benzyl-4-(2-chlorophenoxy)piperidine."

    • Hazard Checkboxes: Toxic, Irritant.

  • Transfer: Pour waste into the container using a funnel.

    • Application Scientist Note: If the solution contains oxidizers (e.g., from a reaction workup), quench them before adding to the waste bottle.

  • Storage: Store in the Halogenated Waste satellite accumulation area. Keep cap tightly closed to prevent volatile emissions.[3]

Protocol B: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure chemicals, contaminated gloves, weigh boats, and paper towels.

  • Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: If the material is the pure powdered compound (dust hazard), double bag it to prevent dispersion if the outer bag ruptures.

  • Labeling: Tag as "Hazardous Solid Waste - Toxic Debris."

  • Disposal: Place in the laboratory's solid hazardous waste drum. Do not place in the "Broken Glass" box unless the glass has been triple-rinsed.

Spill Management Contingency

In the event of a spill, speed and containment are vital to prevent the lipophilic compound from seeping into floor sealants or drains.

SpillResponse Assess 1. Assess Volume & Risk (Is it > 100mL or highly concentrated?) PPE 2. Don PPE (Nitrile gloves x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Use absorbent snake/pads around perimeter PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Universal Absorbent Contain->Absorb Collect 5. Collection Scoop into hazardous waste bag/pail Absorb->Collect Clean 6. Decontamination Scrub area with soap/water (Surfactant needed) Collect->Clean

Figure 2: Operational workflow for managing spills.[3] Note that simple water is ineffective for cleaning due to the lipophilic benzyl/phenoxy groups; a surfactant (soap) is required.

Regulatory Compliance (RCRA & EPA)

While 1-Benzyl-4-(2-chlorophenoxy)piperidine is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated by characteristic:

  • Characteristic of Toxicity: Due to the chlorinated aromatic ring, it must be treated as if it contributes to the toxicity characteristic if leached.

  • Halogenated Solvents (F-List implications): While the neat solid isn't an F-listed solvent, once dissolved in solvents like Dichloromethane (DCM) or Chloroform, the entire mixture often adopts the F002 waste code [1].

  • Best Practice: Assign the waste profile of a "Non-RCRA Regulated Hazardous Waste" (unless in a regulated solvent) but manage it with the stringency of a Halogenated Organic to ensure incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

Final Verification Checklist

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (F, K, P, and U Lists). Retrieved from [Link]

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Temple University EHRS. (n.d.).[2] Halogenated Solvents in Laboratories - Disposal Guidelines.[4] Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Laboratory Chemical Waste Disposal Guidelines.[4][5][6] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(2-chlorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(2-chlorophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.